4-Bromo-5,7-dimethoxyquinoline

Cross-Coupling Synthetic Chemistry Leaving Group Reactivity

4-Bromo-5,7-dimethoxyquinoline (CAS 1514254-31-9, molecular formula C₁₁H₁₀BrNO₂, molecular weight 268.11 g/mol) is a heterocyclic aromatic compound belonging to the halogenated dimethoxyquinoline class. Its structure features a quinoline core substituted with methoxy groups at positions 5 and 7, and a bromine atom at position 4.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B12506581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,7-dimethoxyquinoline
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C(=C1)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3
InChIKeyKBYGCTIMXXVMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5,7-dimethoxyquinoline: Core Building Block Profile for Medicinal Chemistry and HCV Research Procurement


4-Bromo-5,7-dimethoxyquinoline (CAS 1514254-31-9, molecular formula C₁₁H₁₀BrNO₂, molecular weight 268.11 g/mol) is a heterocyclic aromatic compound belonging to the halogenated dimethoxyquinoline class . Its structure features a quinoline core substituted with methoxy groups at positions 5 and 7, and a bromine atom at position 4 . The compound serves primarily as a versatile synthetic intermediate, with the C4-bromo substituent enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Negishi couplings [1]. Bromo-substituted quinolines of this structural class are explicitly claimed as key intermediates in the preparation of HCV protease inhibitors, as documented in Boehringer Ingelheim patents [2].

Why 4-Bromo-5,7-dimethoxyquinoline Cannot Be Casually Replaced by Other Halogenated or Regioisomeric Quinoline Analogs


Halogenated dimethoxyquinolines are not interchangeable commodities. The position of the bromine substituent (C4 vs. C2 vs. C5 vs. C6) dictates reactivity in cross-coupling reactions, with C4-bromo exhibiting distinct oxidative addition kinetics at palladium(0) centers compared to other regioisomers [1]. The specific 5,7-dimethoxy pattern imparts a unique electronic environment on the quinoline ring that differs fundamentally from 6,7-dimethoxy or 5,8-dimethoxy substitution—a critical factor in G9a inhibitor pharmacophore recognition, where the conformational preference of ortho-dimethoxy groups is essential for target binding [2]. Substitution of bromine with chlorine at C4 reduces leaving group ability and cross-coupling efficiency, while altering the methoxy substitution pattern can abrogate biological activity entirely, as demonstrated by the loss of G9a inhibition when the dimethoxy arrangement is replaced with a dioxalone ring forcing opposing oxygen lone pair orientations [3].

Quantitative and Comparative Evidence for 4-Bromo-5,7-dimethoxyquinoline Differentiation in Scientific Procurement


C4-Bromo vs. C4-Chloro Leaving Group Superiority in Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent in 4-bromo-5,7-dimethoxyquinoline provides superior leaving group ability compared to the corresponding C4-chloro analog (4-chloro-5,7-dimethoxyquinoline, CAS 143946-49-0) in palladium-catalyzed cross-coupling reactions. Bromine is a better leaving group than chlorine due to its larger atomic size, lower electronegativity, and greater polarizability, resulting in faster oxidative addition to Pd(0) and higher coupling yields under milder conditions [1]. This differential reactivity is explicitly utilized in the Boehringer Ingelheim patent literature, where bromo-substituted quinolines (rather than chloro analogs) are employed as the preferred intermediates for Suzuki-Miyaura and related couplings in HCV inhibitor synthesis [2].

Cross-Coupling Synthetic Chemistry Leaving Group Reactivity

Dimethoxyquinoline Core as a Privileged G9a Inhibitory Pharmacophore: Potency Benchmarking

The 5,7-dimethoxyquinoline core is a validated scaffold for substrate-competitive G9a (EHMT2) histone lysine methyltransferase inhibition. In the seminal study by Srimongkolpithak et al. (2014), 2,4-diamino-6,7-dimethoxyquinoline derivatives were identified as a novel chemotype with G9a IC₅₀ values as low as 67 nM [1]. Critically, desmethoxyquinazoline analogs (34–37) lacking the dimethoxy substituents showed dramatically reduced activity, and analogues where the ortho-dimethoxy arrangement was replaced by a dioxalone ring (compounds 31–33) were 'largely devoid of G9a inhibitory activity,' confirming that the specific conformational preference of the dimethoxy functionality is essential for target engagement [2]. While direct IC₅₀ data for 4-bromo-5,7-dimethoxyquinoline itself have not been published in peer-reviewed literature, the compound's 5,7-dimethoxy substitution pattern positions it as a direct precursor for elaborating the 4-position (via the bromo handle) to install the 2,4-diamino functionality required for potent G9a inhibition.

Epigenetics G9a/GLP Inhibition Histone Methyltransferase

Documented Role as HCV Protease Inhibitor Intermediate in Boehringer Ingelheim Patent Literature

Bromo-substituted quinolines of formula (I), which encompass 4-bromo-5,7-dimethoxyquinoline, are explicitly claimed as key synthetic intermediates in Boehringer Ingelheim's U.S. Patent 8,633,320 for the preparation of agents targeting hepatitis C viral (HCV) infections [1]. The patent describes improved processes for preparing these bromo-substituted quinolines via a 2,4-dichloro-7-alkoxy quinoline intermediate, followed by regioselective bromination, and their subsequent use in SNAr-type coupling reactions with peptidic hydroxyproline moieties to construct macrocyclic HCV NS3/4A protease inhibitors [2]. This places 4-bromo-5,7-dimethoxyquinoline within a well-defined, patent-protected synthetic pathway toward clinically relevant antiviral agents—a documented application pathway that is not equally established for its 2-bromo or 6,8-dimethoxy regioisomers.

HCV Protease Inhibitor Antiviral Synthesis Process Chemistry

Physicochemical Property Differentiation: 4-Bromo-5,7-dimethoxyquinoline vs. 4-Chloro-5,7-dimethoxyquinoline

The replacement of bromine with chlorine at the C4 position produces measurable differences in key physicochemical parameters relevant to both synthetic handling and final compound properties. 4-Bromo-5,7-dimethoxyquinoline (MW 268.11) is 19.9% heavier than its chloro counterpart (MW 223.66), with a higher predicted density (1.481 vs. approximately 1.30 g/cm³) . The predicted pKa of 3.59 ± 0.39 reflects the electron-withdrawing effect of the bromine atom on the quinoline nitrogen basicity . The bromo analog exhibits a predicted boiling point of 379.8 ± 37.0 °C . These differences directly impact chromatographic retention, solubility in organic solvents, solid-state properties (melting point, crystallinity), and the lipophilicity of any downstream coupled products, all of which are relevant for purification, formulation, and analytical method development.

Physicochemical Properties Molecular Design Solubility and Formulation

Regioisomeric Differentiation: 5,7-Dimethoxy vs. 6,8-Dimethoxy Substitution Pattern Impact on Biological Activity

The position of methoxy substituents on the quinoline ring is not arbitrary. Ökten et al. (2020) reported that 5-bromo-6,8-dimethoxyquinoline (compound 12), the 6,8-dimethoxy regioisomer of the target compound, exhibited antiproliferative IC₅₀ values of 2–50 μg/mL against MCF-7 cancer cells with low cytotoxicity (~7–35%) relative to 5-fluorouracil and cisplatin controls [1]. By comparison, highly brominated methoxyquinolines (synthesized from 1,2,3,4-tetrahydroquinoline) bearing different substitution patterns showed IC₅₀ values ranging from 5.45 to 9.6 μg/mL against C6, HeLa, and HT29 cell lines in a 2025 study [2]. These data demonstrate that the specific regioisomeric placement of methoxy groups modulates both the potency and selectivity profile of brominated quinoline derivatives. While direct antiproliferative data for 4-bromo-5,7-dimethoxyquinoline itself are not published, the documented activity of closely related brominated dimethoxyquinolines establishes the relevance of regioisomeric selection for any biological screening program.

Regioisomer Differentiation Structure-Activity Relationship Anticancer Activity

Available Purity Specifications and Batch Quality Documentation from Commercial Suppliers

Multiple commercial suppliers provide 4-bromo-5,7-dimethoxyquinoline with documented purity specifications and batch-level analytical characterization. Bidepharm supplies the compound at standard purity of 95% with batch quality reports including NMR, HPLC, and GC data . MolCore offers the compound at NLT 97% purity under ISO certification suitable for global pharmaceutical R&D and quality control applications . Chemsrc reports the compound with density of 1.481 ± 0.06 g/cm³ and boiling point of 379.8 ± 37.0 °C (both predicted values) . These documented quality metrics provide procurement professionals with verifiable benchmarks for supplier qualification and batch acceptance, which are absent for many less commonly traded regioisomers.

Quality Assurance Batch Certification Purity Specification

Recommended Research and Industrial Applications for 4-Bromo-5,7-dimethoxyquinoline Based on Differentiated Evidence


Synthesis of G9a/GLP Epigenetic Inhibitor Libraries via C4 Derivatization

[1] Srimongkolpithak, N.; Sundriyal, S.; Li, F.; Vedadi, M.; Fuchter, M. J. Identification of 2,4-Diamino-6,7-dimethoxyquinoline Derivatives as G9a Inhibitors. Med. Chem. Commun. 2014, 5 (12), 1821–1828. See discussion of desmethoxy analogs 34–37 and dioxalone analogs 31–33 in the same publication, confirming loss of activity when dimethoxy pattern is altered.

HCV NS3/4A Protease Inhibitor Process Chemistry and Scale-Up

[1] Patel, N. D.; Senanayake, C. H.; Tang, W.; Wei, X.; Yee, N. K. Process for Preparing Bromo-Substituted Quinolines. U.S. Patent 8,633,320, 2014. Assignee: Boehringer Ingelheim International GmbH. Busacca, C. A.; et al. Process for Preparing Acyclic HCV Protease Inhibitors. U.S. Patent 7,514,557, 2009. Assignee: Boehringer Ingelheim International GmbH.

Anticancer Lead Generation via Regioselective Bromoquinoline Scaffold Elaboration

[1] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chem. Biol. Drug Des. 2025, 105 (5), e70120. Ökten, S.; et al. Quinoline-Based Promising Anticancer and Antibacterial Agents. Arch. Pharm. (Weinheim) 2020, 353 (9), e2000086.

Bioconjugation and Chemical Probe Development via Palladium-Catalyzed Cross-Coupling of the C4-Bromo Handle

[1] General organometallic chemistry principle: relative oxidative addition rates of Ar-X to Pd(0): Ar-I > Ar-Br >> Ar-Cl (Hartwig, Organotransition Metal Chemistry, 2010). Yang, R.; Xiong, Y.; Deng, S.; Bai, J.; Song, X.-R.; Xiao, Q. NBS-Mediated Bromination and Dehydrogenation of Tetrahydro-quinoline in One Pot. RSC Adv. 2023, 13, 33495–33499.

Quote Request

Request a Quote for 4-Bromo-5,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.